molecular formula C15H25N3O5 B14242542 5-(6-Aminohexyl)-2'-deoxyuridine CAS No. 189219-95-2

5-(6-Aminohexyl)-2'-deoxyuridine

Cat. No.: B14242542
CAS No.: 189219-95-2
M. Wt: 327.38 g/mol
InChI Key: LBEXYJPSGGMWRG-YNEHKIRRSA-N
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Description

5-(6-Aminohexyl)-2'-deoxyuridine (referred to as Compound IV in ) is a modified pyrimidine nucleoside featuring a 6-aminohexyl group at the 5-position of the uracil ring. This compound serves as a versatile synthon for synthesizing tagged nucleosides, particularly for studying cellular localization in Gram-positive bacteria like Micrococcus luteus . Its synthesis involves condensation of 3',5'-di-O-acetyl-5-bromomethyl-2'-deoxyuridine with 6-trifluoroacetylaminohexan-1-ol, followed by deprotection with ammonia to yield the free aminohexyl derivative (yield: ~80%) . Key applications include antimicrobial studies, with its 2,4-dinitrophenyl (DNP) derivatives (e.g., Va and Vb) showing inhibitory concentrations of 0.35 mM and 0.65 mM, respectively, against M. luteus .

Properties

CAS No.

189219-95-2

Molecular Formula

C15H25N3O5

Molecular Weight

327.38 g/mol

IUPAC Name

5-(6-aminohexyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C15H25N3O5/c16-6-4-2-1-3-5-10-8-18(15(22)17-14(10)21)13-7-11(20)12(9-19)23-13/h8,11-13,19-20H,1-7,9,16H2,(H,17,21,22)/t11-,12+,13+/m0/s1

InChI Key

LBEXYJPSGGMWRG-YNEHKIRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCCCCN)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCCCCN)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Aminohexyl)-2’-deoxyuridine typically involves the modification of oligodeoxynucleotides using H-phosphonate chemistry. An aliphatic diamine is coupled with a phosphonate group, forming a phosphoramidate linkage to the last internucleotide phosphate of oligodeoxynucleotides . This method avoids stringent acidic conditions and allows for efficient purification steps.

Industrial Production Methods

While specific industrial production methods for 5-(6-Aminohexyl)-2’-deoxyuridine are not extensively documented, the general approach involves large-scale synthesis using similar H-phosphonate chemistry techniques. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(6-Aminohexyl)-2’-deoxyuridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The aminohexyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions involving 5-(6-Aminohexyl)-2’-deoxyuridine include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride.

    Nucleophiles: Such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while nucleophilic substitution can result in various substituted products.

Scientific Research Applications

5-(6-Aminohexyl)-2’-deoxyuridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(6-Aminohexyl)-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The aminohexyl group enhances its binding affinity to nucleic acid targets, potentially disrupting DNA replication and transcription. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Variations

The 5-position of 2'-deoxyuridine is highly modifiable, leading to diverse biological activities. Below is a comparative analysis of key analogs:

Antiviral Analogs :

  • Bromovinyl derivatives are synthesized through cross-coupling reactions, optimized for low-nanomolar antiviral potency .
  • 5-Nitro-dU requires nitration of uracil followed by glycosylation, yielding compounds targeting thymidylate synthetase .

Hydroxymethyl Derivatives :

  • Produced via O-5 chemoselective etherification using Amberlyst 15 resin, enabling rapid functionalization .
Antimicrobial Activity
  • Compound IV Derivatives : DNP-tagged derivatives (Va/Vb) disrupt M. luteus growth by interfering with metabolic pathways, possibly via nucleoside mimicry .
  • Hydroxymethyl Analogs: Elevated levels detected in breast cancer cells (35 lesions/10⁴ thymidine) suggest diagnostic utility .
Antiviral Activity
  • Bromovinyl Derivatives : Exceptional potency against HSV-1 (ID₅₀ ~0.004 µg/mL) due to selective phosphorylation by viral thymidine kinase .
  • 5-Nitro-dU : Inhibits vaccinia virus by blocking thymidylate synthetase, preventing dTMP synthesis .

Key Advantages and Limitations

  • Aminohexyl Derivatives: Advantages: Modular design for tagging; effective against Gram-positive bacteria. Limitations: Limited activity against Gram-negative strains; requires derivatization for optimal efficacy.
  • Bromovinyl/Nitro Analogs :
    • Advantages: High antiviral specificity; low cytotoxicity in host cells.
    • Limitations: Susceptibility to viral resistance mechanisms.
  • Hydroxymethyl Derivatives: Advantages: Critical for studying DNA damage; easily functionalized. Limitations: No direct therapeutic application.

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